molecular formula C17H16ClNO B5067465 (2E)-1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]prop-2-en-1-one

(2E)-1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]prop-2-en-1-one

Cat. No.: B5067465
M. Wt: 285.8 g/mol
InChI Key: PBBJLBGSQRLMMS-ZHACJKMWSA-N
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Description

(2E)-1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a 4-chlorophenyl group and a 4-methylbenzylamino group attached to a propenone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]prop-2-en-1-one typically involves a multi-step process. One common method is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with an aromatic ketone in the presence of a base. For this compound, 4-chlorobenzaldehyde and 4-methylbenzylamine are used as starting materials. The reaction is carried out in an ethanol solution with sodium hydroxide as the base, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using continuous flow reactors to maintain consistent temperature and pressure, and employing catalysts to increase the reaction rate and yield. The purification process typically involves recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(2E)-1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]prop-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound exhibits various biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and infections.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in biological pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular processes and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one: Lacks the 4-methylbenzylamino group.

    (2E)-1-(4-methylphenyl)-3-[(4-chlorobenzyl)amino]prop-2-en-1-one: Has a 4-methylphenyl group instead of a 4-chlorophenyl group.

Uniqueness

The presence of both the 4-chlorophenyl and 4-methylbenzylamino groups in (2E)-1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]prop-2-en-1-one contributes to its unique chemical and biological properties. These functional groups enhance its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-[(4-methylphenyl)methylamino]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO/c1-13-2-4-14(5-3-13)12-19-11-10-17(20)15-6-8-16(18)9-7-15/h2-11,19H,12H2,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBJLBGSQRLMMS-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC=CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN/C=C/C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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